Kaempferol Tri-O-methoxymethyl Ether

Descripción general

Descripción

Kaempferol Tri-O-methoxymethyl Ether is a derivative of kaempferol, a naturally occurring flavonoid found in various plants. This compound is known for its potential biological activities and is used in various scientific research applications. Its molecular formula is C21H22O9, and it has a molecular weight of 418.39 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Kaempferol Tri-O-methoxymethyl Ether can be synthesized through the protection of kaempferol using methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at low temperatures to prevent side reactions .

Industrial Production Methods

This includes the use of protected kaempferol derivatives and controlled reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

Kaempferol Tri-O-methoxymethyl Ether undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the methoxymethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield kaempferol derivatives with additional hydroxyl groups, while substitution reactions can produce various substituted kaempferol ethers .

Aplicaciones Científicas De Investigación

Scientific Research Applications

KTM is utilized across various scientific disciplines for its unique properties:

Chemistry

- Reagent in Organic Synthesis: KTM serves as a reagent for studying reaction mechanisms and developing new synthetic methodologies. Its methoxymethyl protection enhances stability and selectivity in chemical reactions .

Biology

- Biological Activities: Research indicates that KTM exhibits significant antioxidant, anti-inflammatory, and anticancer properties:

- Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.

- Anti-inflammatory Activity: Inhibits pro-inflammatory cytokines and enzymes like COX-2 and iNOS, potentially reducing inflammation in conditions such as arthritis .

- Anticancer Activity: Induces apoptosis in cancer cells and inhibits cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK.

Medicine

- Therapeutic Applications: KTM shows promise in treating diseases like cancer and inflammatory disorders. Preliminary studies suggest it may enhance the efficacy of conventional therapies by sensitizing tumor cells to chemotherapeutic agents .

Industry

- Pharmaceutical Development: KTM is being explored for its potential use in developing new pharmaceuticals and nutraceuticals due to its bioactive properties.

The following table summarizes the biological activities of KTM along with relevant case studies:

Case Studies

5.1 Anti-inflammatory Effects

A study demonstrated that KTM significantly reduced inflammation in a rat model of arthritis, showcasing its potential therapeutic effects against chronic inflammatory conditions.

5.2 Antimicrobial Properties

Research indicated that KTM effectively inhibited the growth of various bacterial strains, including E. coli and S. aureus, by disrupting their cell membranes .

5.3 Anticancer Research

In vitro studies revealed that KTM induced apoptosis in several cancer cell lines, including colon and breast cancer cells, suggesting its potential as an adjunct therapy in oncology .

Mecanismo De Acción

The mechanism of action of Kaempferol Tri-O-methoxymethyl Ether involves its interaction with various molecular targets and pathways. It exerts its effects through:

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: Inducing apoptosis in cancer cells and inhibiting cell proliferation through the modulation of signaling pathways such as PI3K/Akt and MAPK

Comparación Con Compuestos Similares

Similar Compounds

Kaempferol: The parent compound, known for its wide range of biological activities.

Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

Myricetin: A flavonoid with strong antioxidant and anticancer activities

Uniqueness

Kaempferol Tri-O-methoxymethyl Ether is unique due to its methoxymethyl protection, which enhances its stability and allows for selective reactions. This makes it a valuable compound for studying specific biological activities and developing new therapeutic agents .

Actividad Biológica

Kaempferol Tri-O-methoxymethyl Ether (KTM) is a methylated derivative of kaempferol, a flavonoid widely recognized for its diverse biological activities. This article explores the biological activity of KTM, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by research findings and case studies.

1. Chemical Structure and Synthesis

KTM is synthesized through selective methylation of kaempferol, specifically targeting the hydroxyl groups to form methoxymethyl ethers. The synthesis involves controlled reactions using agents like dimethyl sulfate under specific conditions to achieve high yields of methylated derivatives .

2.1 Anti-inflammatory Properties

KTM exhibits significant anti-inflammatory effects. Research indicates that kaempferol and its derivatives modulate pro-inflammatory cytokines and inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) .

- Mechanism of Action : KTM reduces inflammation by inhibiting the NF-κB signaling pathway, which plays a crucial role in the expression of inflammatory mediators .

| Study | Findings |

|---|---|

| KTM inhibits COX-2 and iNOS, reducing inflammation in models of sepsis and arthritis. | |

| Demonstrated protective effects in neurodegenerative disorders by modulating inflammatory pathways. |

2.2 Antimicrobial Activity

KTM shows promising antimicrobial properties against various pathogens, including bacteria and fungi. Studies have identified its effectiveness in disrupting bacterial cell membranes and inhibiting DNA gyrase, a critical enzyme for bacterial replication .

- Mechanism of Action : The antimicrobial action is attributed to membrane disruption and interference with fatty acid biosynthesis in bacteria .

| Pathogen | Activity |

|---|---|

| Escherichia coli | Effective in damaging cell membranes, leading to cell lysis. |

| Staphylococcus aureus | Inhibits DNA gyrase, preventing replication. |

2.3 Anticancer Effects

KTM has been investigated for its anticancer properties, particularly in inhibiting the proliferation of cancer cells. It has shown effectiveness against various cancer cell lines, including colon and breast cancer cells.

- Mechanism of Action : KTM induces apoptosis and cell cycle arrest in cancer cells through modulation of signaling pathways such as mTOR/PI3K .

| Cancer Type | Effect |

|---|---|

| Colon Cancer (Caco-2) | Induces apoptosis and inhibits cell proliferation. |

| Breast Cancer | Suppresses invasion and induces cell cycle arrest at the G2/M phase. |

3.1 In Vivo Studies

A study investigated the anti-inflammatory effects of KTM in a rat model of arthritis, demonstrating significant reductions in swelling and pain compared to control groups .

3.2 Clinical Trials

Preliminary clinical trials have suggested that kaempferol derivatives may enhance the efficacy of conventional cancer therapies by sensitizing tumor cells to chemotherapeutic agents .

4. Conclusion

This compound demonstrates substantial biological activities, particularly in anti-inflammatory, antimicrobial, and anticancer domains. Its mechanisms involve modulation of key signaling pathways and direct interactions with cellular components, making it a compound of interest for therapeutic applications.

Further research is warranted to explore its pharmacokinetics, bioavailability, and potential clinical applications across various diseases.

Propiedades

IUPAC Name |

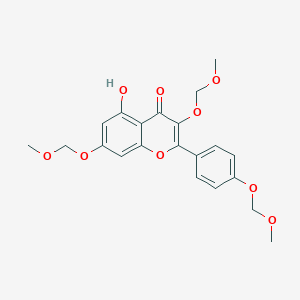

5-hydroxy-3,7-bis(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O9/c1-24-10-27-14-6-4-13(5-7-14)20-21(29-12-26-3)19(23)18-16(22)8-15(28-11-25-2)9-17(18)30-20/h4-9,22H,10-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJTZHMJMFNAGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OCOC)O)OCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80464247 | |

| Record name | AGN-PC-00816I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143724-66-7 | |

| Record name | AGN-PC-00816I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.